molecular formula C7H4BrClO3 B1267374 5-Bromo-3-chloro-2-hydroxybenzoic acid CAS No. 2200-85-3

5-Bromo-3-chloro-2-hydroxybenzoic acid

Cat. No. B1267374
M. Wt: 251.46 g/mol
InChI Key: PVZZYFMHNMFPSB-UHFFFAOYSA-N
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Patent
US07459472B2

Procedure details

N-Bromosuccinimide (2.38 g, 13.38 mmol) was added to a solution of 3-chlorosalicylic acid (2.1 g, 12.16 mmol) in CH3CN (10 mL) solution and stirred for 1 h, reaction mixture was diluted with water (25 mL), solids were filtered and washed with water and dried to get 5-Bromo-3-chloro-2-hydroxy-benzoic acid (2.87 g).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]=1[OH:19]>CC#N.O>[Br:1][C:17]1[CH:18]=[C:10]([Cl:9])[C:11]([OH:19])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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